2-(Propylamino)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids, which are derivatives of pyridine. This compound features a propylamino group attached to the isonicotinic acid structure, which is characterized by a pyridine ring with a carboxylic acid functional group. The presence of the propylamino group enhances its potential biological activity and applications in medicinal chemistry.
The synthesis of 2-(Propylamino)isonicotinic acid can be achieved through various chemical processes involving the modification of isonicotinic acid. It can also be derived from naturally occurring compounds or synthesized in laboratories for research purposes.
This compound is classified as an amino acid derivative and a carboxylic acid. Its structural features allow it to be categorized within the broader family of pharmaceutical intermediates, which are essential in drug development and synthesis.
The synthesis of 2-(Propylamino)isonicotinic acid can be accomplished through several methods, including:
The molecular structure of 2-(Propylamino)isonicotinic acid consists of:
The molecular formula can be represented as C12H15N2O2.
2-(Propylamino)isonicotinic acid can participate in various chemical reactions typical for carboxylic acids and amines:
The mechanism of action for 2-(Propylamino)isonicotinic acid primarily involves its interaction with biological targets, particularly in pharmacology:
Research indicates potential applications in treating conditions related to the central nervous system and cancer due to its structural similarity to known pharmacologically active compounds.
2-(Propylamino)isonicotinic acid has several applications in scientific research:
The design of 2-(propylamino)isonicotinic acid derivatives follows established bioisosteric principles observed in pharmacologically active pyridine carboxylic acids. As evidenced in antimicrobial research, the isonicotinic acid scaffold (pyridine-4-carboxylic acid) serves as a privileged structural motif due to its balanced physicochemical properties and hydrogen-bonding capabilities [2] [5]. Strategic modification at the C2 position with nitrogen-containing substituents capitalizes on the electronic asymmetry of the pyridine ring, creating analogues with improved target interactions. This design approach stems from observations that 2-substituted isonicotinic acid derivatives demonstrate enhanced antimicrobial profiles compared to unsubstituted analogues or positional isomers (3- or 2-pyridinecarboxylic acids) [2] [10]. The incorporation of an amino group at C2 specifically aims to mimic the hydrazide pharmacophore in isoniazid while enhancing metabolic stability, leveraging the known bioactivity of isonicotinic acid derivatives against mycobacterial and bacterial pathogens [1] [6].
Table 1: Key Design Principles for 2-Substituted Isonicotinic Acid Analogues
Design Element | Structural Feature | Biological Rationale |
---|---|---|
Core Scaffold | Pyridine-4-carboxylic acid | Provides hydrogen bonding/coordination capabilities and optimal dipole moment |
C2 Substitution | Amino/alkylamino groups | Mimics hydrazide pharmacophore while improving metabolic stability |
Lipophilic Tail | Propyl chain | Balances hydrophilicity and enhances membrane penetration |
Electronic Modulation | Electron-donating amino group | Modifies electron density at critical positions for target binding |
The synthesis of 2-(propylamino)isonicotinic acid derivatives typically employs convergent strategies, beginning with functionalization of commercially available isonicotinic acid or its ester precursors. Two principal routes dominate the literature:
Route 1: Sequential Halogenation-AminationIsonicotinic acid undergoes directed ortho-lithiation at C2 followed by halogenation (typically bromination) to yield 2-bromoisonicotinic acid [2]. Subsequent Buchwald-Hartwig amination with propylamine introduces the propylamino moiety. This palladium-catalyzed cross-coupling employs catalysts such as Pd₂(dba)₃ or Pd(OAc)₂ with ligands like XantPhos or BINAP (2-10 mol%), and bases such as Cs₂CO₃ or t-BuONa in toluene or dioxane at 80-110°C [2]. The reaction typically achieves 65-85% yield after purification by recrystallization or column chromatography.
Route 2: Direct Nucleophilic Aromatic Substitution (SNAr)Activation of the C2 position is achieved through conversion of isonicotinic acid to its N-oxide (using mCPBA or H₂O₂/AcOH), followed by reaction with phosphoryl chloride to form 2-chloroisonicotinic acid derivatives [2] [4]. The electron-deficient C2 position then undergoes nucleophilic displacement with propylamine in DMF or NMP at 60-90°C, without requiring transition metal catalysts. This method offers a cost-effective alternative with yields typically ranging from 60-75%.
Table 2: Comparison of Synthetic Approaches to 2-(Propylamino)isonicotinic Acid
Synthetic Method | Key Steps | Reaction Conditions | Yield Range | Advantages/Limitations |
---|---|---|---|---|
Halogenation-Amination | 1. Directed ortho-lithiation/Br₂ 2. Pd-catalyzed amination | Pd catalyst, ligand, base 80-110°C, 12-24h | 65-85% | High regioselectivity; requires expensive catalysts |
SNAr via N-Oxide | 1. N-oxide formation 2. POCl₃ chlorination 3. Propylamine displacement | 60-90°C, no metal catalyst 8-16h per step | 60-75% | Cost-effective; moderate yields |
Commercial Precursor | 2-Chloroisonicotinic acid → Amination | 100-130°C, 24-48h | 50-70% | Simple but limited precursor availability |
Final step protection/deprotection strategies are often employed when ester precursors are used, with ethyl isonicotinate serving as a common starting material to avoid carboxylic acid interference during amination steps [4] [5]. Post-amination hydrolysis under basic conditions (NaOH/EtOH-H₂O) affords the target carboxylic acid. Microwave-assisted synthesis has been successfully applied to reduce reaction times from hours to minutes while improving yields by 10-15% [2].
The propylamino group in 2-(propylamino)isonicotinic acid derivatives significantly modifies the compound's physicochemical profile, striking a critical balance between hydrophilicity and membrane permeability. The n-propyl chain (log P contribution ≈ +1.5) increases overall lipophilicity compared to unsubstituted isonicotinic acid (log P = 0.32) or methylamino analogues [2] [8] [10]. This enhanced lipophilicity directly correlates with improved Gram-negative bacterial penetration, as evidenced by comparative studies showing 3-5 fold lower MIC values against Pseudomonas aeruginosa and Escherichia coli for propylamino derivatives versus methylamino or amino analogues [2] [6].
The propyl chain's length demonstrates optimal bioactivity among alkylamino substituents:
Molecular dynamics simulations reveal that the propylamino moiety adopts a conformation that facilitates embedding within the lipid bilayer, with the protonatable amino group positioned near the phospholipid headgroups and the alkyl chain extending into hydrophobic regions [8]. This orientation promotes efficient translocation across bacterial membranes. Additionally, the propyl spacer maintains the critical distance (≈5.2Å) between the pyridine nitrogen and carboxylic acid oxygen, matching pharmacophore dimensions observed in active enoyl-ACP reductase inhibitors [1] [8].
Table 3: Influence of Alkyl Chain Length on Physicochemical and Biological Properties
Substituent | Calculated log P | Water Solubility (mg/mL) | P. aeruginosa MIC (μg/mL) | Membrane Permeability (PAMPA Pₑ x 10⁻⁶ cm/s) |
---|---|---|---|---|
2-Amino | 0.45 | 12.8 | 64 | 2.1 |
2-Methylamino | 1.05 | 8.3 | 32 | 5.7 |
2-Ethylamino | 1.52 | 5.1 | 16 | 8.9 |
2-Propylamino | 1.98 | 3.7 | 8 | 12.4 |
2-Butylamino | 2.43 | 1.2 | 16 | 14.2 |
2-Pentylamino | 2.91 | 0.6 | 32 | 15.8 |
Systematic SAR investigations reveal that antimicrobial potency in 2-(propylamino)isonicotinic acid derivatives is exquisitely sensitive to structural modifications at three key positions: the pyridine nitrogen, the carboxylic acid functionality, and the propylamino substituent.
Pyridine Core Modifications:
Carboxylic Acid Bioisosteres:
Propylamino Modifications:
QSAR models developed for 2-alkylaminoisonicotinic acids against Mycobacterium tuberculosis H37Rv indicate potent activity correlates with:
The 2-(propylamino)isonicotinic acid core thus represents a versatile pharmacophore for further optimization, with established structure-activity trends guiding the development of next-generation analogues targeting drug-resistant microbial pathogens.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4